![molecular formula C16H7ClF6N2S B2485791 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide CAS No. 241488-33-5](/img/structure/B2485791.png)
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves nucleophilic substitution reactions and catalytic reductions. For example, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and dihydroxynaphthalene, followed by catalytic reduction with hydrazine and palladium on carbon in ethanol, illustrating a method that could be adapted for the synthesis of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide (Chung & Hsiao, 2008).
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be elucidated using various spectroscopic techniques and X-ray crystallography. For instance, the structure of bis[p-chlorophenyl(phenyl)methyl] diselenide was established using single-crystal X-ray analysis, providing a precedent for determining the structure of complex organofluorine compounds like our target molecule (Bhasin et al., 2004).
Chemical Reactions and Properties
Fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing effect of the trifluoromethyl groups. The synthesis and characterization of poly(thioether-imide-sulfones) based on bis(chloro-naphthalimido)diphenylsulfone reveal insights into the reactivity and potential applications of sulfur-containing fluorinated compounds, which could be relevant to understanding the reactions and properties of our target compound (Sonpatki et al., 1999).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as solubility, thermal stability, and dielectric constants, are of interest for material science applications. Highly soluble fluorinated polyimides based on asymmetric bis(ether amine) structures demonstrate the impact of fluorination on solubility and thermal properties, which can provide insights into the physical properties of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide (Chung et al., 2009).
Chemical Properties Analysis
The chemical properties of fluorinated compounds, including reactivity, stability, and interaction with other molecules, are key to their applications. For example, the synthesis of polyimides from bis(amino-trifluoromethylphenoxy)naphthalene and aromatic tetracarboxylic dianhydrides offers insight into the reactivity and potential chemical applications of fluorinated naphthyridine derivatives (Hsiao et al., 2004).
科学的研究の応用
Chemical Synthesis and Characterization
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide is a compound that may be involved in complex chemical syntheses and characterizations due to its unique structural features. For instance, compounds with similar naphthyridinyl and chlorophenyl moieties have been synthesized and characterized through various techniques such as NMR, MS, and X-ray diffraction analysis. These compounds often serve as intermediates in the synthesis of more complex molecules with potential applications in materials science, catalysis, and organic electronics. The presence of trifluoromethyl groups can impart unique electronic and steric properties, making these compounds valuable for developing novel materials with specific functionalities (Owsianik et al., 2009).
Materials Science Applications
In materials science, the fluorinated and sulfide components of such molecules could contribute to the development of high-performance polymers and coatings. Fluorinated compounds, in particular, are known for their exceptional chemical resistance and thermal stability, which are desirable properties in materials used in harsh environments. Compounds with naphthyridine and sulfide moieties could also be explored for their electronic properties, potentially useful in creating new semiconducting materials, photovoltaic cells, or light-emitting diodes (LEDs) (Chung & Hsiao, 2008).
Catalysis and Organic Transformations
In the field of catalysis, such compounds could act as ligands or catalysts due to the potential coordination sites provided by the naphthyridinyl nitrogen atoms and the sulfide moiety. The electronic properties imparted by the trifluoromethyl groups could influence the catalytic activity, potentially leading to novel catalytic systems for organic transformations, such as cross-coupling reactions, oxidation, and reduction processes (Alonso et al., 2005).
Potential for Sensor Development
The unique electronic structure of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide could also make it a candidate for the development of chemical sensors. The naphthyridine core, in particular, may allow for selective interaction with specific analytes, leading to changes in the compound's optical or electronic properties that can be detected and quantified. Such sensors could be valuable in environmental monitoring, medical diagnostics, and industrial process control (Chahal et al., 2018).
特性
IUPAC Name |
7-(4-chlorophenyl)sulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6N2S/c17-8-1-3-9(4-2-8)26-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVISNLHWECWXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

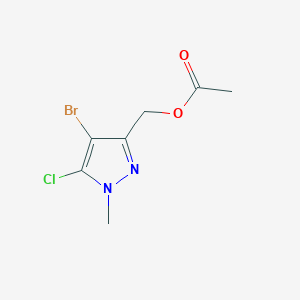
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2485710.png)
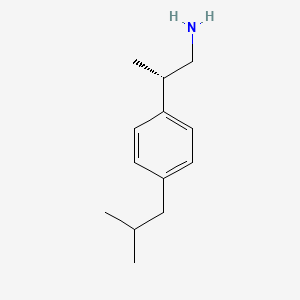
![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)
![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)
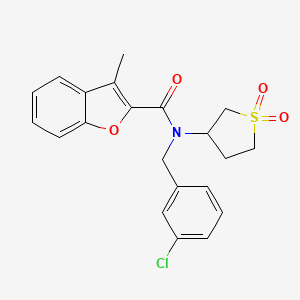
![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2485720.png)
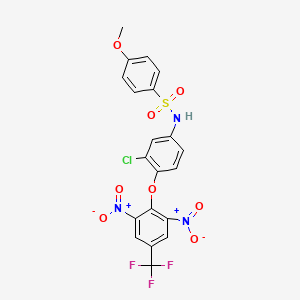
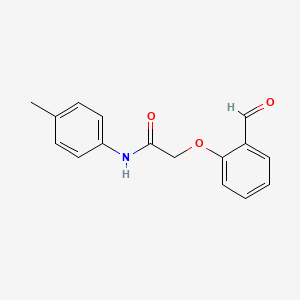
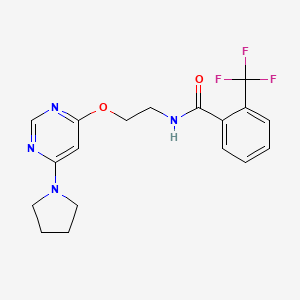
![2-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2485727.png)
